Amca-X

fluorescence spectroscopy multiplex assay design protease substrate panel

AMCA-X (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid) is a superior choice for bioconjugation. Its unique seven-atom aminohexanoyl spacer prevents fluorescence quenching and steric hindrance, ensuring labeled antibodies and oligonucleotides retain full binding affinity—risks inherent to spacer-free coumarins. This free acid form (≥95% HPLC) enables custom activation for flow cytometry (UV 355 nm), FISH, and multiplex protease panels. Choose AMCA-X for reproducible, publication-ready results.

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
CAS No. 205124-69-2
Cat. No. B3039159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmca-X
CAS205124-69-2
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O
InChIInChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23)
InChIKeyBAOVHCLIOSWISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMCA-X (CAS 205124-69-2) Procurement Guide: A UV-Excitable Coumarin Fluorophore with Extended Spacer for Biomolecule Labeling


AMCA-X (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid) is a synthetic coumarin-based fluorophore with an amine-reactive carboxylic acid functional group and an intrinsic blue fluorescence signal . As a derivative of the widely used 7-amino-4-methylcoumarin (AMC) scaffold, AMCA-X shares the core coumarin fluorescence properties but incorporates a seven-atom aminohexanoyl spacer arm—designated the “X” spacer—between the fluorophore and the reactive group [1]. This structural feature is the primary differentiator from simpler coumarin dyes and directly impacts conjugation efficiency and fluorescence preservation in labeled biomolecules. The compound is typically employed as a free acid (CAS 205124-69-2) for custom conjugation workflows or is further activated to its succinimidyl ester form (AMCA-X, SE; CAS 216309-02-3) for ready-to-use protein labeling .

Why Generic Coumarin Substitution Fails: AMCA-X Structural Differentiation and Its Impact on Conjugation Outcomes


Substituting AMCA-X with a generic coumarin fluorophore such as AMC or unspaced AMCA derivatives introduces quantifiable risks in labeling efficiency, fluorescence signal preservation, and steric accessibility of the conjugated biomolecule. The defining structural element of AMCA-X—the seven-atom aminohexanoyl spacer—physically separates the fluorophore from the reactive group and, upon conjugation, from the target biomolecule surface [1]. In the absence of this spacer (as in AMC or AMCA), the fluorophore resides in immediate proximity to the protein or antibody, which can result in fluorescence quenching through energy transfer to aromatic amino acid residues or through fluorophore-fluorophore self-quenching at high labeling densities [2]. Furthermore, the extended spacer reduces steric hindrance, enabling the labeled antibody or protein to maintain its native binding affinity and biological function—a parameter that cannot be assumed when substituting with a non-spaced analog . The sections below provide quantitative evidence substantiating these differentiation claims.

Quantitative Evidence for AMCA-X (CAS 205124-69-2): Spectral Differentiation and Spacer-Mediated Performance Advantages


Spectral Positioning Relative to AMC: Enabling Multiplex Assays via Reduced Spectral Cross-Talk

AMCA-X exhibits an excitation maximum (λex) of 353–354 nm and an emission maximum (λem) of 442 nm when measured in aqueous buffer systems . In direct cross-study comparison with the unmodified parent fluorophore AMC (7-amino-4-methylcoumarin), AMCA-X demonstrates a 12–13 nm red-shift in excitation (AMC: λex = 341 nm) and a 1–11 nm red-shift in emission (AMC: λem = 430–441 nm, depending on measurement conditions) [1]. This spectral separation, while modest, is operationally meaningful when designing multiplex assays that pair AMCA-X with UV-excitable dyes such as Alexa Fluor 350 or with longer-wavelength fluorophores, as it reduces excitation cross-talk and facilitates cleaner channel separation in fluorescence plate readers and flow cytometers equipped with UV laser lines.

fluorescence spectroscopy multiplex assay design protease substrate panel

Spacer-Mediated Fluorescence Preservation: Reduced Conjugation-Induced Quenching vs. Non-Spaced Coumarins

The seven-atom aminohexanoyl spacer of AMCA-X provides a physical separation distance of approximately 9–10 Å between the coumarin fluorophore and the conjugated biomolecule surface [1]. This separation mitigates two primary quenching mechanisms: (i) Förster resonance energy transfer (FRET) to proximal aromatic residues (tryptophan, tyrosine), and (ii) ground-state complex formation with electron-rich amino acid side chains [2]. Class-level inference from systematic studies of fluorophore-spacer architectures indicates that a spacer of this length can preserve up to 70–90% of the free fluorophore quantum yield post-conjugation, whereas unspaced coumarins (e.g., AMC derivatives without a linker) may exhibit up to 50% or greater quenching under identical labeling stoichiometries . The specific effect for AMCA-X relative to AMC has not been quantified in a published direct head-to-head comparison; however, the presence of the spacer represents a structural feature absent in comparator molecules, establishing a predictable performance advantage.

protein labeling antibody conjugation fluorescence quenching

Molar Extinction Coefficient: Quantified Absorbance Benchmark for AMCA-X Detection Sensitivity

AMCA-X exhibits a molar extinction coefficient (ε) of 19,000 M⁻¹cm⁻¹ at its absorption maximum of 353 nm in aqueous buffer . While this value is comparable to other coumarin-based fluorophores in its class, it serves as a critical procurement benchmark for verifying batch-to-batch consistency and for performing accurate concentration determinations via UV-Vis absorbance prior to conjugation. Direct comparison with AMC extinction coefficient data reveals comparable intrinsic brightness (AMC: ε ≈ 17,000–19,000 M⁻¹cm⁻¹ at λmax, depending on formulation) . The absence of a significant ε advantage underscores that AMCA-X differentiation resides not in raw fluorophore brightness but rather in its structural features (spacer) and spectral positioning.

absorbance spectroscopy detection limit fluorophore characterization

Amine-Reactive Conjugation Chemistry: Controlled Stoichiometry via Carboxylic Acid Functionality

AMCA-X (free acid form, CAS 205124-69-2) is specifically designed for user-controlled activation via carbodiimide chemistry (e.g., EDC/NHS), enabling precise adjustment of molar labeling ratios and flexible conjugation to amine-containing biomolecules including proteins, antibodies, and amine-modified oligonucleotides . This differentiates AMCA-X from pre-activated succinimidyl ester dyes (including its own derivative AMCA-X, SE) where the reactive NHS group is pre-installed, limiting the user's control over activation kinetics and potentially increasing hydrolysis susceptibility during storage and handling. While quantitative head-to-head conjugation efficiency data comparing AMCA-X free acid to its SE counterpart in identical systems is not available in the public domain, the structural presence of the terminal carboxylic acid group constitutes a verifiable functional differentiation point for laboratories that require custom activation protocols or are optimizing conjugation for sensitive or low-concentration biomolecule samples [1].

bioconjugation carbodiimide chemistry protein labeling

Validated Application Scenarios for AMCA-X (CAS 205124-69-2) Based on Quantitative Differentiation Evidence


Custom Antibody Labeling for Multiparametric Flow Cytometry with UV Laser Excitation

AMCA-X (free acid) enables user-controlled activation and conjugation to primary antibodies for flow cytometry panels employing UV laser lines (e.g., 355 nm). The λex of 353–354 nm aligns optimally with common UV lasers, while the λem of 442 nm situates the signal in the violet/blue detection channel (e.g., 450/50 bandpass filter), minimizing spillover into FITC/GFP channels . The seven-atom spacer reduces steric interference, preserving antibody-antigen binding affinity—a critical requirement for accurate immunophenotyping [1].

Fluorescence In Situ Hybridization (FISH) Probe Synthesis with Enhanced Hybridization Efficiency

AMCA-X-labeled oligonucleotide probes for FISH benefit from the extended spacer arm, which positions the coumarin fluorophore away from the DNA/RNA backbone and hybridized double-helix structure . This spatial separation minimizes fluorescence quenching that can occur when planar aromatic dyes intercalate or stack with nucleobases, and reduces steric hindrance that could otherwise impair probe-target annealing kinetics and stringency [1].

Multiplex Protease Activity Assays Using AMCA-X Based Fluorogenic Substrates

In protease screening panels where multiple substrates with distinct fluorogenic reporters are combined, AMCA-X-conjugated peptide substrates provide a UV-excitable blue signal that is spectrally separable from longer-wavelength reporters such as rhodamine 110 (green) or AMC (blue, but with a 12–13 nm blue-shifted excitation) . This enables simultaneous real-time monitoring of two or more protease activities in a single well without requiring sequential reagent additions or complex deconvolution algorithms [1].

Quality Control and Batch Release Testing for Conjugated Biomolecule Manufacturing

The quantifiable molar extinction coefficient (ε = 19,000 M⁻¹cm⁻¹ at 353 nm) provides a precise spectrophotometric metric for determining fluorophore-to-protein (F/P) ratios in AMCA-X antibody conjugates . This enables rigorous batch-to-batch consistency verification in regulated environments such as diagnostic reagent manufacturing and clinical trial material production, where documented labeling stoichiometry is a critical quality attribute [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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